4-Sulfanylfuran-2(5H)-one
Description
4-Sulfanylfuran-2(5H)-one is a heterocyclic compound characterized by a furanone core (a five-membered lactone ring) with a sulfanyl (-SH) substituent at the 4-position. This structural feature distinguishes it from other furan-2(5H)-one derivatives, as the sulfanyl group confers unique chemical reactivity, such as nucleophilic thiol participation in redox or conjugation reactions.
Properties
CAS No. |
134737-45-4 |
|---|---|
Molecular Formula |
C4H4O2S |
Molecular Weight |
116.14 g/mol |
IUPAC Name |
3-sulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C4H4O2S/c5-4-1-3(7)2-6-4/h1,7H,2H2 |
InChI Key |
XGJJXFNWWQBKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-2(5H)-one derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 4-Sulfanylfuran-2(5H)-one with key analogs:
Structural and Functional Group Analysis
Key Observations :
- Sulfanyl vs. Hydroxy Groups : The sulfanyl group in this compound enhances nucleophilicity and redox activity compared to the hydrogen-bonding hydroxy group in 5-hydroxy derivatives .
- Halogen vs. Sulfanyl : The chloro substituent in 4-Chloro-5-hydroxyfuran-2(5H)-one enables electrophilic substitution reactions, whereas the sulfanyl group participates in thiol-specific conjugation (e.g., disulfide formation) .
- Sulfonyl vs. Sulfanyl : The sulfonyl group in 4-[p-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one is electron-withdrawing, contrasting with the electron-donating sulfanyl group, which may alter ring electrophilicity .
Research Findings and Trends
- Synthetic Efficiency: Multicomponent reactions (e.g., telescoped condensations in ) are favored for complex furanones, but sulfanyl variants may require protective-group strategies due to thiol sensitivity .
- Biological Activity: Hydroxy and aryl-substituted furanones dominate pharmaceutical research (e.g., antifungal and anti-inflammatory agents), while sulfanyl derivatives remain underexplored .
- Material Science: Sulfonyl and halogenated furanones are studied for piezoelectric properties (e.g., PZT-4/PZT-5H composites in ) .
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